molecular formula C5H3BrCl2S B6157203 3-bromo-2-chloro-5-(chloromethyl)thiophene CAS No. 1135148-77-4

3-bromo-2-chloro-5-(chloromethyl)thiophene

Cat. No.: B6157203
CAS No.: 1135148-77-4
M. Wt: 246
InChI Key:
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Description

3-bromo-2-chloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-(chloromethyl)thiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the action of lithium diisopropylamide (LDA) followed by treatment with carbon tetrachloride (C2Cl6) can yield 3-bromo-2-chlorothiophene .

Industrial Production Methods

Industrial production methods for polyhalogenated thiophenes often involve large-scale halogenation reactions using reagents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), or bromine (Br2). These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5-(chloromethyl)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.

    Oxidation and Reduction: Thiophene derivatives can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) are commonly used.

    Nucleophilic Substitution: Reagents like organolithium or Grignard reagents can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-(chloromethyl)thiophene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific compound and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-chloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

CAS No.

1135148-77-4

Molecular Formula

C5H3BrCl2S

Molecular Weight

246

Purity

95

Origin of Product

United States

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